3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
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Overview
Description
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 1-(2-methylbenzoyl)cyclopentylamine.
Condensation Reaction: The carboxylic acid group of 3-methoxy-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-(2-methylbenzoyl)cyclopentylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]benzamide
- 2,3-Dimethoxy-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
- 3-Acetoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
551963-71-4 |
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Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-9-4-5-10-17(15)20(24)22(13-6-7-14-22)23-21(25)18-11-8-12-19(26-3)16(18)2/h4-5,8-12H,6-7,13-14H2,1-3H3,(H,23,25) |
InChI Key |
HKGAYYORWPKSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
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